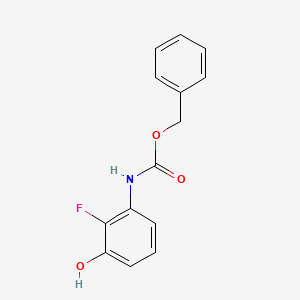

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c15-13-11(7-4-8-12(13)17)16-14(18)19-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFLJFOVUHJIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

A representative procedure involves dissolving 2-fluoro-3-hydroxyaniline (1.0 equiv) in anhydrous THF under nitrogen atmosphere. Benzyl chloroformate (1.2 equiv) is added dropwise at 0–5°C, followed by slow addition of pyridine (1.5 equiv). The mixture is stirred at room temperature for 12–24 hours, with progress monitored by thin-layer chromatography (TLC).

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes decomposition |

| Solvent | THF | Enhances solubility |

| Molar Ratio (Amine:Chloroformate) | 1:1.2 | Prevents over-substitution |

Post-reaction, the mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

Purification and Crystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding white crystalline solid. Alternative methods include silica gel chromatography using gradient elution (hexane:ethyl acetate 4:1 to 2:1).

Yield Optimization :

-

Scale : Pilot-scale reactions (100 g) achieve 85–90% yield with rigorous temperature control.

-

Impurity Profile : Residual aniline (<0.1%) is eliminated through repetitive washing.

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.40–7.28 (m, 5H, Ar-H), 6.95 (t, 1H, J = 8.4 Hz, Ar-H), 6.82–6.75 (m, 2H, Ar-H), 5.10 (s, 2H, CH₂), 4.65 (s, 1H, OH).

Purity is assessed via high-performance liquid chromatography (HPLC) using a C18 column (MeCN:H₂O 70:30, 1.0 mL/min), with retention time ≈ 8.2 minutes.

Comparative Analysis of Alternative Routes

While the chloroformate route dominates, alternative strategies include:

-

Urea Intermediate Pathway : Reacting 2-fluoro-3-hydroxyaniline with benzyl isocyanate in toluene at reflux (110°C, 8 hours). However, this method yields <70% due to isocyanate dimerization.

-

Enzymatic Carbamoylation : Experimental studies using lipases in non-aqueous media show promise (60–65% yield) but lack scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of fluoro-substituted benzaldehyde or benzophenone derivatives.

Reduction: Formation of benzyl N-(2-fluoro-3-aminophenyl)carbamate.

Substitution: Formation of benzyl N-(2-substituted-3-hydroxyphenyl)carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of carbamate compounds exhibit significant anticancer activity. Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that benzyl carbamates may serve as lead compounds for developing new anticancer agents .

Neuroprotective Effects

The neuroprotective properties of benzyl carbamates have also been investigated. For instance, compounds with similar structures have shown promise in protecting neuronal cells against oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's . This suggests that benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate could be explored further for neuroprotective applications.

Material Science

Polymer Synthesis

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate can be utilized in the synthesis of functional polymers. Its unique chemical structure allows it to act as a monomer in the production of advanced materials with specific properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronic devices and coatings .

Chemical Research

Synthesis and Characterization

The synthesis of benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate involves various methods, including microwave-assisted synthesis, which improves yield and reduces reaction time. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound .

Data Table: Synthesis Conditions

| Method | Yield | Reaction Conditions |

|---|---|---|

| Microwave-Assisted | 85% | Benzylamine and 2-fluoro-3-hydroxybenzoic acid in DMF at 120°C |

| Conventional Heating | 70% | Benzylamine and 2-fluoro-3-hydroxybenzoic acid in ethanol |

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. This positions the compound as a potential candidate for further development in cancer therapy .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of similar carbamates on neuronal cultures exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage markers, suggesting their potential use in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and hydroxyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, focusing on substituents, molecular formulas, and synthesis yields:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (F, Br) : Enhance stability and influence reactivity. For example, bromine in 510729-01-8 increases molecular weight (MW = 348.15 g/mol) and may reduce solubility compared to the hydroxyl-containing target compound .

- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound may improve hydrogen-bonding capacity compared to methoxy-substituted analogs like tert-butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate , which showed a 23% yield via General Procedure A .

- Boronate Esters : The boronate group in 2377610-77-8 enables participation in cross-coupling reactions, a feature absent in the target compound .

Synthetic Challenges :

- Lower yields in fluorinated analogs (e.g., 16% for tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate ) suggest steric or electronic hindrance from fluorine or bulky groups .

Biological Activity

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Compound Overview

- Molecular Formula : C14H12FNO

- Molecular Weight : Approximately 261.25 g/mol

- Structural Features : The compound consists of a benzyl group linked to a carbamate moiety, featuring a fluorine atom and a hydroxyl group on the phenolic structure. The positioning of these functional groups is crucial for its biological activity.

Biological Activity

Research indicates that benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate exhibits various biological activities, primarily through its interaction with specific molecular targets. Notably, compounds with similar structures have shown potential as inhibitors of glucose transporters, which can play a role in cancer therapies by modulating metabolic pathways and suppressing tumor growth.

The biological activity of benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and other interactions with active sites.

- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, potentially modulating their activity.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate may also possess such properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate | C14H12FNO | Hydroxyl and fluorine substitutions enhance reactivity |

| Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate | C14H12FNO | Different hydroxyl positioning may affect biological activity |

| Benzyl (3-Fluoro-4-morpholinophenyl)carbamate | C18H19FN2O3 | Incorporates a morpholine ring, enhancing pharmacological profile |

The variations in the positioning of hydroxyl groups and the presence of other functional groups significantly influence the biological activities and interactions of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate and its analogs:

- Antitumor Activity : Research has shown that compounds similar to benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate can inhibit glucose transporters, leading to reduced tumor growth in preclinical models.

- Antimicrobial Evaluation : A study demonstrated that structurally related carbamates exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate?

Methodological Answer:

The synthesis typically involves carbamate formation via reaction of benzyl chloroformate with a substituted aniline derivative. A stepwise approach includes:

Amine Activation : React 2-fluoro-3-hydroxyaniline with a base (e.g., triethylamine) to deprotonate the hydroxyl group and enhance nucleophilicity.

Carbamate Coupling : Treat the activated amine with benzyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC or HPLC.

Key Considerations : Fluorine substituents may necessitate inert conditions to prevent hydrolysis. Evidence from similar fluorophenyl carbamates highlights the use of LiAlH4 for selective reductions in multi-step syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), fluorine coupling patterns (e.g., meta-fluorine splitting), and carbamate NH (δ ~5–6 ppm, broad).

- ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and fluorine-induced deshielding in aromatic carbons.

- ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm for aromatic fluorine) .

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended for long-term storage .

- Handling : Use gloves and protective eyewear. Work in a fume hood to avoid inhalation. Avoid contact with moisture or strong acids/bases, which may degrade the carbamate group .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Data Collection : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Use synchrotron radiation for high-resolution data.

- Structure Solution : Employ SHELXT (charge flipping) or SHELXD (dual-space methods) for phase determination .

- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for fluorine and oxygen atoms. Validate geometry with ORTEP-3 for 3D visualization .

- Contradiction Resolution : If NMR and crystallographic data conflict (e.g., rotational isomerism), use DFT calculations to compare energy-minimized conformers .

Advanced: What strategies optimize reaction yields in fluorinated carbamate syntheses?

Methodological Answer:

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd/C) for deprotection steps. Evidence from fluorophenyl derivatives shows 10% Pd/C in ethanol achieves >90% yield under H₂ .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. For moisture-sensitive steps, employ molecular sieves .

- DOE (Design of Experiments) : Vary temperature (0–50°C), stoichiometry (1–1.5 eq. benzyl chloroformate), and reaction time (2–24 hrs) to identify optimal conditions .

Advanced: How can researchers address batch-to-batch variability in purity?

Methodological Answer:

- Analytical HPLC : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities. Adjust retention times to separate hydrolyzed byproducts (e.g., free amine).

- Process Controls : Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy. Implement quenching steps (e.g., aqueous washes) to remove unreacted reagents .

Advanced: What computational approaches predict hydrolytic stability in biological systems?

Methodological Answer:

- MD Simulations : Simulate solvated systems (e.g., water, PBS buffer) to track carbamate hydrolysis over 100-ns trajectories. Use AMBER or GROMACS with force fields optimized for fluorine .

- QM/MM Calculations : Model the transition state of hydroxide ion attack on the carbamate carbonyl. Compare activation energies with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .

Advanced: How do fluorine substituents influence biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 2-fluoro vs. 3-fluoro) and compare IC₅₀ values in enzyme inhibition assays. Fluorine’s electronegativity often enhances binding to hydrophobic pockets .

- Metabolic Stability : Use liver microsome assays to evaluate resistance to oxidative metabolism. Fluorine at the 2-position may reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.